Technical Guide: 2,4,6-Trifluorophenylacetyl Chloride (CAS 714963-55-0)
Technical Guide: 2,4,6-Trifluorophenylacetyl Chloride (CAS 714963-55-0)
[1]
Executive Summary
2,4,6-Trifluorophenylacetyl chloride (CAS 714963-55-0) is a specialized acyl chloride intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] Unlike its more common isomer, 2,4,5-trifluorophenylacetic acid (a key intermediate for Sitagliptin), the 2,4,6-isomer offers a unique symmetrical substitution pattern.[1] This specific fluorination motif effectively blocks metabolic oxidation at the highly reactive ortho and para positions of the phenyl ring, significantly enhancing the metabolic stability and lipophilicity of downstream bioactive molecules.
This guide details the physicochemical properties, synthesis pathways, and critical applications of this compound, specifically focusing on its role in developing Multi-Drug Resistance (MDR) reversal agents and advanced fungicidal scaffolds.[1]
Physicochemical Profile
The following data consolidates experimental and predicted properties for 2,4,6-Trifluorophenylacetyl chloride and its parent acid.
| Property | Data | Note |
| CAS Number | 714963-55-0 | |
| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride | |
| Molecular Formula | C₈H₄ClF₃O | |
| Molecular Weight | 208.57 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Moisture sensitive; hydrolyzes to acid.[1] |
| Boiling Point | ~85–90 °C at 15 mmHg | Predicted based on structural analogs.[1] |
| Precursor Acid | 2,4,6-Trifluorophenylacetic acid | CAS 209991-63-9; MP: 102–106 °C [1].[1] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |
| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂).[1] |
Synthesis & Manufacturing
The synthesis of 2,4,6-Trifluorophenylacetyl chloride typically proceeds from 1,3,5-trifluorobenzene through a chloromethylation-cyanation sequence, followed by hydrolysis to the acid and subsequent activation.[1]
Synthetic Workflow (DOT Diagram)
The following diagram illustrates the industrial route from the starting arene to the final acyl chloride.
Figure 1: Step-wise synthesis from 1,3,5-trifluorobenzene to the acyl chloride.[1][2][3][4][5][6][7][8][9]
Detailed Protocol: Acid to Acyl Chloride Conversion
This protocol describes the conversion of the stable acid precursor to the reactive chloride.
Reagents:
-
2,4,6-Trifluorophenylacetic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride ((COCl)₂, 1.2 eq)[1]
-
DMF (Catalytic amount, 1-2 drops)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,4,6-trifluorophenylacetic acid and anhydrous DCM under nitrogen atmosphere.
-
Activation: Add catalytic DMF.
-
Addition: Dropwise add Thionyl Chloride at 0 °C. ( Note: Gas evolution of SO₂ and HCl will occur.)
-
Reflux: Allow the mixture to warm to room temperature and reflux for 2–3 hours until gas evolution ceases.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.
-
Purification: The resulting yellow oil is typically used directly in the next step without distillation to avoid degradation, though vacuum distillation can be performed for high-purity requirements.[1]
Key Applications in Drug Development
The 2,4,6-trifluorophenyl moiety is a "privileged scaffold" in medicinal chemistry due to its electronic and steric properties.[1]
Multi-Drug Resistance (MDR) Reversal Agents
Research indicates that 2,4,6-trifluorophenyl derivatives are effective in reversing MDR in cancer cells.[1] Specifically, they are used to synthesize 3-cycloheptyl-3-oxo-2-(2,4,6-trifluorophenyl)propanoate derivatives [2].[1][5]
-
Mechanism: The bulky, electron-deficient aromatic ring interacts with P-glycoprotein (P-gp) efflux pumps, inhibiting them and restoring sensitivity to chemotherapeutics like Taxol and Vinblastine.[1]
-
Advantage: The 2,4,6-substitution prevents oxidative metabolism (hydroxylation) at the phenyl ring, prolonging the inhibitor's half-life in vivo.[1]
Agrochemical Fungicides
The chloride is used to acylate hydrazine derivatives to form pyridazines and furandiones .[1] These heterocycles exhibit potent antifungal activity by disrupting fungal cell wall biosynthesis [1].[1]
Reactivity & Functionalization Workflow (DOT Diagram)
The following diagram maps the reactivity of CAS 714963-55-0 toward various nucleophiles.
Figure 2: Divergent synthesis pathways utilizing the acyl chloride core.[1]
Handling, Safety, and Storage
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1]
-
Moisture Sensitivity: Reacts violently with water to release HCl gas.[1] All transfers must be done using syringe/cannula techniques under inert gas.[1]
-
Storage: Store at 2–8 °C under Argon. Seal containers with Parafilm to prevent moisture ingress.[1]
-
Neutralization: Quench spills with saturated Sodium Bicarbonate (NaHCO₃) solution, but only after diluting the spill with an inert solvent (e.g., DCM) to moderate the exotherm.
References
-
Ossila. (2024).[1] 2,4,6-Trifluorophenylacetic acid: Properties and Applications in Organic Electronics and Medicine. Retrieved from [1]
-
European Patent Office. (2006).[1] EP 1 684 763 B1: Compounds for the treatment of MDR tumors.[1][9] Retrieved from
-
GuideChem. (2024).[1] 2,4,5-Trifluorophenylacetic acid vs 2,4,6-isomer distinction. Retrieved from [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CA2539252A1 - 6-[(substituted)phenyl]triazolopyrimidines as anticancer agents - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
